Dimethyl 2-nitroisophthalate
Description
Contextualization of Nitroisophthalate Esters within Aromatic Compounds
Aromatic compounds, characterized by their stable ring structures, form the backbone of a vast number of chemical products, from pharmaceuticals to advanced materials. numberanalytics.com Within this broad class, nitroisophthalate esters represent a significant subclass. The presence of a nitro group (NO2), a strong electron-withdrawing group, and two ester groups (-COOR) on the isophthalate (B1238265) (1,3-benzenedicarboxylate) framework dramatically influences the electronic properties and reactivity of the aromatic ring. guidechem.com This dual functionality distinguishes them from simpler nitroaromatics or aromatic esters, providing a unique platform for diverse chemical transformations. guidechem.comsmolecule.com The interplay between these functional groups governs the compound's stability, solubility, and reaction pathways. numberanalytics.com
Significance of Dimethyl 2-nitroisophthalate as a Synthetic Intermediate
This compound serves as a crucial building block in organic synthesis. smolecule.com Its structure allows for a variety of chemical modifications. For instance, the nitro group can be reduced to an amino group, opening pathways to a different class of compounds with altered properties and reactivities. The ester groups can undergo hydrolysis to form carboxylic acids or can be involved in other transformations. This versatility makes it a valuable precursor for creating more complex molecules, including those with potential applications in pharmaceuticals and materials science. guidechem.comcymitquimica.com
Overview of Current Research Trajectories and Academic Relevance
Current research involving this compound and related compounds is exploring their potential in several advanced applications. For example, nitroaromatic compounds are studied for their role in the synthesis of dyes, pigments, and even some polymers. nbinno.com Specifically, the related compound, dimethyl 2-nitroterephthalate, is a key intermediate in the production of Pigment Yellow 155. innospk.com Furthermore, derivatives of nitroisophthalic acid are important intermediates in the manufacturing of non-ionic X-ray contrast media. researchgate.net The academic interest in these molecules is driven by the desire to develop novel synthetic methodologies and to create new functional materials and biologically active compounds. guidechem.com
Chemical and Physical Properties
This compound is a solid at room temperature and possesses the following key properties:
| Property | Value |
| Molecular Formula | C10H9NO6 |
| Molecular Weight | 239.18 g/mol nih.gov |
| IUPAC Name | dimethyl 2-nitrobenzene-1,3-dicarboxylate nih.gov |
| CAS Number | 57052-99-0 sigmaaldrich.com |
| Physical Form | Solid sigmaaldrich.com |
| Purity | Typically ≥97% sigmaaldrich.com |
This table is interactive. Click on the headers to sort.
Synthesis and Reactions
The synthesis of nitroisophthalate esters can be achieved through various routes. A common method involves the nitration of a dimethyl isophthalate precursor. For instance, the synthesis of a related compound, dimethyl 5-hydroxy-2-nitroisophthalate, involves the reaction of dimethyl isophthalate with concentrated nitric acid in a solvent like methylene (B1212753) chloride. prepchem.com The resulting product can then be used in further synthetic steps. prepchem.com
Key reactions involving this compound and its isomers include:
Reduction of the nitro group: This is a fundamental transformation that converts the nitro functionality into an amino group, significantly altering the molecule's chemical nature.
Hydrolysis of the ester groups: Under acidic or basic conditions, the methyl ester groups can be converted back to carboxylic acids.
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group can facilitate the replacement of other substituents on the aromatic ring.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-nitrobenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6/c1-16-9(12)6-4-3-5-7(10(13)17-2)8(6)11(14)15/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMFVOACDBUXRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Dimethyl 2 Nitroisophthalate
Direct Synthesis Approaches
Direct synthesis of dimethyl 2-nitroisophthalate is most commonly achieved through two main pathways: the regioselective nitration of dimethyl isophthalate (B1238265) and the esterification of 2-nitroisophthalic acid.
The direct nitration of dimethyl isophthalate involves the introduction of a nitro group onto the aromatic ring of the diester. This electrophilic aromatic substitution is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. nih.gov The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.com
However, the directing effects of the two methoxycarbonyl groups on the isophthalate ring are a significant challenge in achieving regioselectivity for the 2-position. Both ester groups are meta-directing and deactivating. In the case of dimethyl isophthalate, the positions ortho to both ester groups (positions 4 and 6) and the position para to one and ortho to the other (position 5) are the most likely sites for nitration. The position between the two ester groups (position 2) is sterically hindered and electronically deactivated, making direct nitration to this position less favorable.
Indeed, studies on the nitration of dimethyl isophthalate have shown that the reaction predominantly yields dimethyl 5-nitroisophthalate as the main product, with significant amounts of the undesirable isomeric dimethyl 4-nitroisophthalate also being formed. orgchemres.orggoogle.com There is a lack of specific literature detailing successful regioselective nitration of dimethyl isophthalate to yield the 2-nitro isomer as the major product.
A non-acid methodology for the nitration of dimethyl benzenedicarboxylates using nitrogen dioxide in the presence of ozone has been explored. While this method showed reactivity with dimethyl isophthalate, it was found to be slow and incomplete without the addition of a Lewis acid catalyst like iron(III) chloride. organic-chemistry.org Even with this modification, the primary products obtained were not reported to be the 2-nitro isomer.
A more reliable and direct route to this compound is the esterification of 2-nitroisophthalic acid. This method involves the reaction of the dicarboxylic acid with methanol (B129727) in the presence of an acid catalyst, a process known as Fischer esterification. athabascau.camasterorganicchemistry.com This approach offers superior regioselectivity as the position of the nitro group is already established on the starting material.
The general mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation yields the ester and regenerates the acid catalyst. chemistrysteps.com
Illustrative Reaction Conditions for Fischer Esterification of Nitroisophthalic Acids
| Starting Material | Alcohol | Catalyst | Temperature | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-Nitroisophthalic Acid | Methanol (large excess) | Sulfuric Acid | Reflux | 3 hours | 98% | chemicalbook.com |
| 5-Nitroisophthalic Acid | Methanol | Sulfuric Acid | 80°C | 8 hours | - | orgchemres.org |
Note: This table provides examples for a related isomer and illustrates typical conditions for the Fischer esterification of nitroisophthalic acids.
Other esterification methods could also be applied, such as reaction with thionyl chloride to form the diacyl chloride followed by reaction with methanol. googleapis.com However, this two-step process is generally less direct than Fischer esterification.
Advanced Synthetic Strategies and Process Optimization
Research into the synthesis of nitroaromatic compounds continues to focus on improving yields, purity, and the environmental profile of the reactions.
For the esterification route, optimizing reaction conditions can lead to higher yields and purity. Key parameters to consider include the molar ratio of alcohol to carboxylic acid, the concentration of the acid catalyst, reaction temperature, and reaction time. ache.org.rs The use of a large excess of the alcohol can shift the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle. chemistrysteps.com
In the synthesis of related compounds like dimethyl 5-nitroisophthalate, process optimization has focused on minimizing the formation of the monomethyl ester byproduct and simplifying purification. One patented process describes dissolving 5-nitroisophthalic acid in a mixture of a C1-C4 alkyl alcohol and a water-immiscible solvent. Heating in the presence of a strong acid leads to the formation of a second aqueous phase. Upon completion of the reaction, the desired diester crystallizes from the organic phase upon cooling, allowing for a straightforward separation and yielding a product of high purity. google.com Such a strategy could potentially be adapted for the synthesis of this compound to achieve high purity.
Green chemistry principles aim to reduce the environmental impact of chemical processes. rsc.org In the context of this compound synthesis, this could involve several approaches.
For the nitration route, traditional methods using concentrated sulfuric and nitric acids generate significant amounts of acidic waste. orgchemres.org The development of solid acid catalysts, such as zeolites, has been explored for the regioselective nitration of some aromatic compounds. cardiff.ac.uk These catalysts can potentially be recovered and reused, reducing waste. However, their efficacy in directing nitration to the 2-position of dimethyl isophthalate has not been established. Alternative nitrating agents that operate under milder, non-acidic conditions are also an area of active research. organic-chemistry.org
For the esterification route, replacing strong mineral acids like sulfuric acid with solid acid catalysts can simplify product work-up and catalyst recovery. iium.edu.my The use of more environmentally benign solvents is another key aspect of green chemistry. While methanol is a common reactant and solvent in Fischer esterification, exploring alternative, greener solvents could further improve the environmental profile of the synthesis. rsc.org
Mechanistic Insights into Formation Reactions
The mechanism of electrophilic aromatic nitration is well-established and proceeds through the formation of a nitronium ion, which then attacks the aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comyoutube.com The regioselectivity of the reaction is determined by the stability of the possible sigma complexes. For dimethyl isophthalate, the deactivating and meta-directing nature of the ester groups leads to the preferential formation of sigma complexes where the nitro group is at the 4- or 5-position, explaining the observed product distribution. stmarys-ca.edu Computational studies have been used to investigate the mechanism and regioselectivity of nitration reactions on various aromatic substrates. researchgate.netresearchgate.net
The mechanism of Fischer esterification, as previously described, involves a series of reversible protonation, nucleophilic attack, and dehydration steps. masterorganicchemistry.com The rate-determining step can vary depending on the specific substrates and reaction conditions. The use of an acid catalyst is crucial as it activates the carboxylic acid towards nucleophilic attack by the alcohol. chemistrysteps.com
Advanced Spectroscopic Characterization and Structural Elucidation of Dimethyl 2 Nitroisophthalate
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy probes the quantized vibrational states of a molecule. By absorbing light in the infrared region or through inelastic scattering of monochromatic light (Raman effect), molecules reveal a unique "fingerprint" based on the vibrations of their chemical bonds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites bond vibrations such as stretching and bending. For Dimethyl 2-nitroisophthalate, characteristic absorption bands would be expected for its key functional groups.
Expected FT-IR Absorption Regions for this compound:
C=O Stretching (Ester): A strong absorption band is typically observed in the range of 1720-1740 cm⁻¹.
C-O Stretching (Ester): These vibrations usually appear as two distinct bands in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.
N-O Stretching (Nitro Group): Asymmetric and symmetric stretching of the nitro group would produce strong bands around 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively.
C-H Stretching (Aromatic and Methyl): Aromatic C-H stretches are typically seen just above 3000 cm⁻¹, while the methyl (CH₃) group's symmetric and asymmetric stretches appear in the 2850-3000 cm⁻¹ range.
C=C Stretching (Aromatic Ring): These vibrations usually result in several medium to weak bands in the 1450-1600 cm⁻¹ region.
Interactive Data Table: Hypothetical FT-IR Data (Note: This table is illustrative due to the absence of experimental data.)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3100 | Medium | Aromatic C-H Stretch |
| ~2960 | Medium | Methyl C-H Stretch |
| ~1730 | Strong | Ester C=O Stretch |
| ~1540 | Strong | Asymmetric NO₂ Stretch |
| ~1350 | Strong | Symmetric NO₂ Stretch |
| ~1280 | Strong | Ester C-O Stretch |
Raman Spectroscopy Applications
Raman spectroscopy provides complementary information to FT-IR. It relies on changes in the polarizability of a molecule during vibration. Bonds that are non-polar or symmetric tend to produce strong Raman signals.
Expected Raman Shifts for this compound:
Aromatic Ring Vibrations: The benzene (B151609) ring's symmetric "breathing" mode, typically around 1000 cm⁻¹, would be prominent. Other C=C stretching modes in the 1580-1620 cm⁻¹ range are also expected.
Nitro Group: The symmetric stretch of the NO₂ group (~1350 cm⁻¹) is usually a strong and characteristic Raman band.
Ester Group: While the C=O stretch is visible, it is often weaker in Raman than in IR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. It exploits the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would show signals for the aromatic protons and the methyl protons of the two ester groups. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro and ester groups. The splitting patterns (multiplicity) would reveal the coupling between adjacent protons on the aromatic ring.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule. This allows for a direct count of non-equivalent carbons and gives insight into their chemical environment.
Expected ¹³C NMR Chemical Shift Regions:
Ester Carbonyl Carbons (C=O): These would appear significantly downfield, typically in the 160-170 ppm range.
Aromatic Carbons: Carbons of the benzene ring would resonate between 120-150 ppm. The carbon atom directly attached to the nitro group would be expected at the lower field (higher ppm) end of this range due to strong deshielding.
Methyl Carbons (-OCH₃): The carbons of the two methyl groups would appear upfield, generally in the 50-60 ppm range.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers clues about its structure.
For this compound (C₁₀H₉NO₆), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (239.04 g/mol ). Common fragmentation pathways for aromatic esters and nitro compounds include:
Loss of a methoxy group (-OCH₃): A fragment ion at [M-31]⁺.
Loss of a carbomethoxy group (-COOCH₃): A fragment ion at [M-59]⁺.
Loss of NO₂: A fragment at [M-46]⁺.
Interactive Data Table: Hypothetical Mass Spectrometry Fragmentation Data (Note: This table is illustrative due to the absence of experimental data.)
| m/z | Possible Fragment Ion |
|---|---|
| 239 | [M]⁺ (Molecular Ion) |
| 208 | [M-OCH₃]⁺ |
| 193 | [M-NO₂]⁺ |
Based on a thorough review of available scientific literature, it is not possible to provide the requested detailed article on the advanced spectroscopic characterization of This compound .
The primary obstacle is the lack of published single-crystal X-ray diffraction data specifically for the 2-nitro isomer of dimethyl isophthalate (B1238265). The detailed structural information required for the sections below does not appear to be available in the public domain:
Single-Crystal X-ray Diffraction for Solid-State Architecture
Intermolecular Interactions in Crystal Packing
While extensive crystallographic data is available for the related isomer, Dimethyl 5-nitroisophthalate , presenting this information would be scientifically inaccurate and misleading for an article focused solely on this compound.
Similarly, specific experimental Ultraviolet-Visible (UV-Vis) spectroscopy data for this compound was not found in the reviewed sources, which prevents a detailed discussion for the following section:
Computational and Theoretical Investigations of Dimethyl 2 Nitroisophthalate
Reactivity and Stability Predictions
The prediction of reactivity and stability of nitroaromatic compounds, such as Dimethyl 2-nitroisophthalate, is a critical aspect of computational chemistry, providing insights into their behavior in various chemical environments. Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties that govern the reactivity of these molecules. chemrxiv.orgmdpi.com These computational approaches allow for the calculation of a range of molecular descriptors that correlate with experimental observations of chemical behavior.
The reactivity of this compound can be understood by examining its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap generally implies lower reactivity and greater kinetic stability. researchgate.net
Global and Local Reactivity Descriptors
Global Reactivity Descriptors
Global reactivity descriptors provide a single value to represent the reactivity of the molecule as a whole. chemrxiv.org These are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO), which in turn are related to the ionization potential (I) and electron affinity (A) of the molecule. researchgate.net Key global reactivity descriptors include:
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is the negative of electronegativity (χ).
Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. Molecules with a larger HOMO-LUMO gap are generally harder and less reactive. researchgate.net
Global Softness (S): The reciprocal of global hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher value suggests a better electrophile. researchgate.net
Nucleophilicity Index (N): Describes the electron-donating ability of a molecule.
The following interactive table presents hypothetical calculated values for the global reactivity descriptors of this compound, based on general principles for similar molecules.
| Descriptor | Symbol | Formula | Hypothetical Value (eV) |
| HOMO Energy | EHOMO | - | -9.50 |
| LUMO Energy | ELUMO | - | -2.80 |
| Ionization Potential | I | -EHOMO | 9.50 |
| Electron Affinity | A | -ELUMO | 2.80 |
| Energy Gap | ΔE | ELUMO - EHOMO | 6.70 |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -6.15 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 3.35 |
| Global Softness | S | 1 / (2η) | 0.15 |
| Electrophilicity Index | ω | μ2 / (2η) | 5.65 |
Local Reactivity Descriptors
The most common local reactivity descriptors are the Fukui functions (f(r)) and local softness (s(r)) . mdpi.com These indices indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron.
f+(r): For nucleophilic attack, this function identifies the sites most susceptible to gaining an electron.
f-(r): For electrophilic attack, this function points to the sites that are most likely to lose an electron.
f0(r): For radical attack, this descriptor is used to predict the most reactive sites. rsc.org
By condensing the values of the Fukui function to individual atoms, one can create a ranked order of reactivity for the different sites within this compound. For instance, the carbon atoms of the aromatic ring, the carbonyl carbons of the ester groups, and the nitrogen atom of the nitro group will all have distinct Fukui values, allowing for the prediction of regioselectivity in chemical reactions. The Parr functions are another set of local descriptors that have been shown to be effective in predicting reactive sites. nih.gov
The following table provides a hypothetical illustration of condensed Fukui function values for selected atoms in this compound, indicating their susceptibility to different types of attack.
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |
| C (Aromatic Ring) | High on carbons ortho/para to NO2 | High on carbons meta to NO2 | Varies |
| C (Carbonyl) | High | Low | Moderate |
| O (Carbonyl) | Low | High | Low |
| N (Nitro Group) | Moderate | Low | High |
| O (Nitro Group) | Low | High | Low |
It is important to note that the actual values for these descriptors would be obtained from detailed quantum chemical calculations, and the hypothetical data presented here serves to illustrate the concepts.
Chemical Transformations and Reactivity Profiles of Dimethyl 2 Nitroisophthalate
Nitro Group Functionalization
The nitro group is a versatile functional group that can undergo a range of transformations, most notably reduction to an amino group. This conversion is a critical step in the synthesis of many complex organic molecules.
The reduction of the nitro group in Dimethyl 2-nitroisophthalate to form Dimethyl 2-aminoisophthalate is a key transformation. While specific studies on the reduction of this compound are not readily found, the reduction of nitroarenes is a well-established reaction in organic chemistry. Common methods for this transformation include catalytic hydrogenation.
Catalytic hydrogenation typically involves the use of a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction is carried out under a hydrogen atmosphere, often with a solvent like ethanol (B145695) or ethyl acetate. The general reaction is as follows:
This compound + H₂ (in the presence of a catalyst) → Dimethyl 2-aminoisophthalate + H₂O
The reaction conditions, such as temperature, pressure, and choice of catalyst, can influence the reaction's efficiency and yield. For instance, the liquid-phase hydrogenation of similar compounds like dimethyl-nitrobenzene has been studied using Pd/C catalysts in ethanol, showing that an increase in reaction temperature and pressure can enhance the catalytic activity.
Below is a hypothetical data table illustrating potential conditions for this reduction, based on general knowledge of nitroarene reductions.
| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Theoretical Product |
| 5% Pd/C | Ethanol | 25-70 | 1-5 | Dimethyl 2-aminoisophthalate |
| 10% Pt/C | Ethyl Acetate | 25-50 | 1-3 | Dimethyl 2-aminoisophthalate |
| Raney Ni | Methanol (B129727) | 50-100 | 10-50 | Dimethyl 2-aminoisophthalate |
Note: This table is illustrative and not based on experimentally verified data for this compound.
Once Dimethyl 2-aminoisophthalate is synthesized, the newly formed amino group opens up a wide array of possibilities for further chemical modifications. The amino group is a nucleophile and can react with various electrophiles to form a diverse range of derivatives. However, specific examples of derivatization reactions starting from Dimethyl 2-aminoisophthalate are not well-documented in the available literature.
Theoretically, the amino group could undergo reactions such as:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions.
Ester Group Reactivity
The two methyl ester groups in this compound are also susceptible to chemical transformations, primarily through nucleophilic acyl substitution reactions.
Ester hydrolysis is the cleavage of an ester bond by reaction with water, typically in the presence of an acid or a base catalyst, to yield a carboxylic acid and an alcohol. In the case of this compound, hydrolysis would lead to the formation of 2-nitroisophthalic acid and methanol.
Acid-catalyzed hydrolysis: This is a reversible reaction. The use of a large excess of water can drive the equilibrium towards the products.
Base-catalyzed hydrolysis (saponification): This is an irreversible reaction that goes to completion, as the carboxylate salt formed is not readily attacked by the alcohol.
Detailed experimental conditions for the hydrolysis of this compound are not specifically reported.
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is often catalyzed by an acid or a base. For this compound, this would involve reacting it with a different alcohol (R'-OH) to produce a new diester and methanol.
The general mechanism involves the nucleophilic attack of the incoming alcohol on the carbonyl carbon of the ester. The reaction is typically driven to completion by using a large excess of the new alcohol or by removing the methanol that is formed.
Interactions with Reactive Chemical Agents
Information regarding the specific interactions of this compound with other reactive chemical agents is scarce in the scientific literature. However, based on its structure, it can be inferred that it would react with strong oxidizing and reducing agents. Strong oxidizing agents could potentially react with the methyl groups or the benzene (B151609) ring under harsh conditions, while strong reducing agents, other than those used for the selective reduction of the nitro group, could potentially affect the ester functionalities.
Behavior with Strong Oxidizing Agents
The presence of the nitro group, a strong deactivating and electron-withdrawing group, renders the aromatic ring of this compound generally resistant to further electrophilic attack and oxidative degradation under standard conditions. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), typically target more susceptible functional groups.
In the case of this compound, the primary sites for oxidation are the methyl groups of the ester functionalities, although these are generally stable to oxidation. However, under forcing conditions (e.g., high temperatures, extreme pH), oxidation of the methyl groups could potentially occur, leading to the formation of the corresponding carboxylic acid, 2-nitroisophthalic acid, and methanol. It is important to note that specific experimental data on the oxidation of this compound is not extensively available in public literature. Therefore, the predicted reactivity is based on the general behavior of similar aromatic esters.
Table 1: Predicted Reactivity of this compound with Strong Oxidizing Agents
| Oxidizing Agent | Predicted Reaction/Products | Reaction Conditions |
| Potassium Permanganate (KMnO₄) | Potential for oxidation of ester methyl groups to carboxylic acids, yielding 2-nitroisophthalic acid. The aromatic ring is expected to be largely unreactive. | Typically requires harsh conditions such as elevated temperatures and acidic or basic media. |
| Nitric Acid (HNO₃) | The aromatic ring is already nitrated and deactivated, making further nitration unlikely under standard conditions. | |
| Chromic Acid (H₂CrO₄) | Similar to KMnO₄, potential for oxidation of the ester methyl groups under vigorous conditions. |
Response to Strong Bases
The ester groups of this compound are susceptible to nucleophilic attack by strong bases, such as sodium hydroxide (B78521) (NaOH), leading to saponification (hydrolysis). This reaction is a fundamental transformation of esters and is expected to proceed readily with this compound.
The reaction mechanism, known as a base-catalyzed acyl substitution (BAc2), involves the attack of a hydroxide ion on the electrophilic carbonyl carbon of each ester group. This is followed by the elimination of a methoxide (B1231860) ion, which is then protonated by the newly formed carboxylic acid. The final products of the complete hydrolysis are the disodium (B8443419) salt of 2-nitroisophthalic acid and two molecules of methanol. The reaction is typically carried out in an aqueous or alcoholic solution and may be accelerated by heating.
Table 2: Products of Alkaline Hydrolysis of this compound
| Reactant | Reagent | Products |
| This compound | Sodium Hydroxide (NaOH) | Disodium 2-nitroisophthalate, Methanol |
The kinetics of this hydrolysis are expected to follow second-order behavior, being first order in both the ester and the hydroxide ion concentration. The electron-withdrawing nitro group may influence the rate of hydrolysis by further increasing the electrophilicity of the carbonyl carbons.
Thermal Decomposition Pathways and Stability Studies
The thermal stability of this compound is a critical parameter, particularly for its safe handling and storage. As a nitroaromatic compound, it has the potential to undergo exothermic decomposition at elevated temperatures.
While specific thermoanalytical data for this compound is not readily found in scientific literature, the decomposition pathways can be inferred from the behavior of similar nitroaromatic compounds. The primary decomposition pathway for many nitroaromatics involves the cleavage of the C-NO₂ bond. This initial step is often the rate-determining step in the decomposition process.
Upon heating, this compound is expected to decompose, leading to the formation of a variety of gaseous products. The initial cleavage of the C-NO₂ bond would generate a 2,3-bis(methoxycarbonyl)phenyl radical and nitrogen dioxide (NO₂). These highly reactive species can then undergo a cascade of secondary reactions.
Table 3: Potential Thermal Decomposition Products of this compound
| Initial Decomposition Step | Primary Products | Potential Secondary Products |
| C-NO₂ bond cleavage | 2,3-bis(methoxycarbonyl)phenyl radical, Nitrogen dioxide (NO₂) | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), various organic fragments |
Further fragmentation of the organic radical and subsequent reactions can lead to the formation of stable gaseous products such as carbon monoxide (CO), carbon dioxide (CO₂), and other nitrogen oxides (NOx). The presence of the ester groups may also lead to the formation of other volatile organic compounds.
Stability studies on analogous compounds suggest that the decomposition temperature of nitroaromatic esters is influenced by the nature and position of the substituents on the aromatic ring. The presence of the nitro group generally lowers the thermal stability compared to the non-nitrated analogue. It is crucial to handle this compound with care at elevated temperatures to avoid uncontrolled decomposition.
Advanced Applications in Organic Synthesis and Medicinal Chemistry
Role as a Core Building Block in Complex Organic Molecule Synthesis
The utility of Dimethyl 2-nitroisophthalate as a core building block stems from the distinct reactivity of its functional groups. hilarispublisher.com The presence of two ester groups and a nitro group on the aromatic ring allows for a wide range of chemical transformations. Organic building blocks are fundamental molecular units that form the basis for creating more complex compounds, and the diverse reactivity of nitro compounds makes them ideal reagents for synthetic chemists. hilarispublisher.comfrontiersin.org
The nitro group is a strong electron-withdrawing group, which influences the reactivity of the benzene (B151609) ring and can be readily transformed into other functional groups, such as amines. This versatility is crucial for constructing intricate molecular architectures. nih.gov For instance, the reduction of the nitro group to an amine provides a nucleophilic site that can participate in various coupling and condensation reactions, essential for building larger molecules. The ester groups can be hydrolyzed to carboxylic acids or converted to amides, further expanding the synthetic possibilities. This multi-functionality allows chemists to design and execute complex, multi-step syntheses to produce a wide array of organic molecules, including heterocyclic compounds, which are prevalent in many biologically active substances. rsc.orgresearchgate.netmdpi.com
Intermediate in the Synthesis of Radiopaque Media and Contrast Agents
A primary and well-documented application of this compound's parent compound, 5-nitroisophthalic acid, is its role as a key intermediate in the production of non-ionic X-ray contrast media. google.comnih.gov These agents are critical in medical imaging for enhancing the visibility of internal body structures. Dimethyl 5-nitroisophthalate, derived from the esterification of 5-nitroisophthalic acid, is a direct precursor in the synthesis of compounds like Iopamidol. nih.govgoogle.com
The synthesis of these contrast agents is a multi-step process that leverages the specific functionalities of the nitroisophthalate core. epo.orggoogleapis.com The general synthetic pathway involves:
Esterification: 5-Nitroisophthalic acid is first converted to its dimethyl ester, Dimethyl 5-nitroisophthalate, to protect the carboxylic acid groups and improve solubility in organic solvents. google.comchemicalbook.com
Reduction: The nitro group on the aromatic ring is then reduced to an amino group (aniline derivative).
Amidation: The ester groups are reacted with an appropriate amino alcohol, such as 2-amino-1,3-propanediol (B45262) (serinol), to form amide linkages. epo.orgresearchgate.net
Iodination: The aromatic ring of the resulting 5-amino-isophthalamide (B1271749) derivative is then tri-iodinated at the 2, 4, and 6 positions. epo.orgpatsnap.com
Acylation: Finally, the amino group is acylated to complete the synthesis of the non-ionic contrast agent.
This synthetic route highlights the importance of Dimethyl 5-nitroisophthalate as an intermediate where each functional group plays a critical role in the sequential construction of the final, complex radiopaque molecule. google.comnih.gov The purity of this intermediate is crucial, as is common in the pharmaceutical sector. google.comgoogle.com
| Synthetic Step for Iopamidol | Role of the Intermediate | Key Reagents |
| Esterification | Formation of Dimethyl 5-nitroisophthalate from 5-Nitroisophthalic acid. chemicalbook.com | Methanol (B129727), Sulfuric Acid chemicalbook.com |
| Reduction | Conversion of the nitro group to an amino group to yield Dimethyl 5-aminoisophthalate. | Catalytic Hydrogenation (e.g., Pd/C) |
| Amidation | Reaction of the ester groups to form amide bonds. | 2-amino-1,3-propanediol epo.org |
| Iodination | Introduction of iodine atoms onto the benzene ring for radiopacity. epo.org | Iodine-containing reagents |
| Acylation | Final modification of the amino group. googleapis.com | (S)-2-(acetyloxy)propanoyl chloride googleapis.com |
Precursor for Advanced Dye Formulations
In the synthesis of dyes, particularly azo dyes, aromatic nitro compounds are common starting materials. ajol.inforesearchgate.net The synthetic utility of this compound in this context lies in the transformation of its nitro group. The nitro group can be chemically reduced to a primary amino group (-NH2). This resulting aromatic amine is a key component for diazotization, a reaction where the amine is converted into a diazonium salt using nitrous acid. sphinxsai.com
The diazonium salt is a highly reactive species that can then be coupled with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative, to form an azo compound (-N=N- linkage). ajol.info This azo linkage is a powerful chromophore, responsible for the vibrant colors of azo dyes. The presence of the two ester groups on the this compound backbone allows for further modification, potentially influencing the dye's solubility, fastness properties, and affinity for specific fabrics or materials. researchgate.net While not as commonly cited as other nitroanilines, its structure provides a platform for creating dyes with potentially unique shades and properties.
| Reaction Stage in Dye Synthesis | Function of the Nitroisophthalate Moiety |
| Reduction | The nitro group is converted to an amino group. |
| Diazotization | The newly formed amino group is transformed into a diazonium salt. |
| Azo Coupling | The diazonium salt reacts with a coupling component to form the final dye molecule. |
Synthesis of Pharmaceutical Intermediates and Biologically Active Analogues
Beyond its role in contrast media, this compound serves as a versatile intermediate for a broader range of pharmaceutical applications. mallakchemicals.comquimidroga.com The chemical handles on the molecule—the nitro group and two esters—provide multiple points for modification, enabling the synthesis of diverse molecular scaffolds.
The reduction of the nitro group to an amine is a gateway to numerous classes of compounds. The resulting aminodiester can be a precursor for the synthesis of various heterocyclic compounds, which are a cornerstone of many drug molecules. researchgate.netmdpi.comsemanticscholar.org For example, the amino group and the adjacent ester groups can be utilized in condensation reactions to form nitrogen-containing heterocycles. Furthermore, Dimethyl 5-nitroisophthalate has been explicitly used as a starting material for the synthesis of compounds like 5-nitro-1,3-bis(ethylenediamine) and 5-nitroisophthaldihydrazide, which can be further elaborated into more complex, potentially biologically active molecules. The diverse reactivity of nitro compounds makes them indispensable building blocks for creating new molecules for the pharmaceutical industry. frontiersin.org
| Starting Material | Potential Pharmaceutical Application/Intermediate Class |
| This compound | Synthesis of heterocyclic compounds (e.g., benzodiazepines, quinoxalines) |
| Dimethyl 5-aminoisophthalate | Precursor for substituted benzamides, potential enzyme inhibitors |
| 5-Nitroisophthalamide derivatives | Building blocks for complex poly-functionalized molecules |
Applications in Materials Science
Components in Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs), also known as coordination polymers, are a class of crystalline materials formed by the self-assembly of metal ions or clusters with organic bridging ligands. The 2-nitroisophthalate ligand, derived from Dimethyl 2-nitroisophthalate, is employed as one such organic linker to build these highly ordered, porous structures.
The structure and properties of a MOF are fundamentally determined by the geometry and chemical functionality of its organic linkers. The 2-nitroisophthalate ligand, obtained from the hydrolysis of this compound, offers specific structural and chemical attributes for ligand design.
Geometry : As a derivative of isophthalic acid (benzene-1,3-dicarboxylic acid), the ligand possesses a V-shaped geometry. This angular disposition of the two carboxylate groups influences the resulting topology of the MOF, often leading to specific network structures.
Functionality : The nitro group (-NO2) is an electron-withdrawing group that can modify the electronic properties of the ligand and the resulting MOF. This functionalization can impact the framework's properties, such as its affinity for certain guest molecules or its catalytic activity.
Research has shown that the use of 2-nitrobenzene-1,3-dicarboxylic acid can have a structure-directing effect. For instance, in the synthesis of gallium-based MOFs, the use of this specific V-shaped nitro-functionalized linker exclusively led to the formation of a MIL-53 type structure. This is notable because the MIL-53 topology is more commonly associated with linear linkers. Density Functional Theory (DFT) calculations have confirmed the stability of this arrangement, underscoring how the specific isomerism and functionalization of the linker are crucial in directing the final framework topology.
The incorporation of functional groups on the organic linkers is a key strategy for creating catalytically active MOFs. The nitro group of the 2-nitroisophthalate linker can serve as a functional site or influence the electronic environment of the metal centers, potentially enhancing catalytic performance. While specific studies on the catalytic activity of MOFs derived exclusively from this compound are limited, the broader class of isophthalate-based MOFs demonstrates significant potential.
MOFs constructed from functionalized isophthalate (B1238265) ligands have shown effectiveness as heterogeneous catalysts in various organic transformations. For example:
Oxidation Reactions : Copper-based MOFs using triazolyl-functionalized isophthalate linkers have been studied for the selective oxidation of cyclohexene. mdpi.com
CO2 Cycloaddition : Coordination polymers based on 5-nitroisophthalic acid have exhibited efficient catalytic activity for one-pot CO2 cycloaddition reactions. acs.org
Henry Reaction : MOFs with pyridyl-based isophthalic acid linkers have been used to effectively catalyze the nitroaldol (Henry) reaction. acs.org
These examples highlight the principle that functional groups, such as the nitro group present in the linker derived from this compound, can play a crucial role in the catalytic capabilities of the resulting MOF. The accessible pores and active sites within these materials make them promising candidates for heterogeneous catalysis.
Integration into Polymeric Systems for Functional Materials
Information regarding the direct integration of this compound into non-MOF polymeric systems for functional materials is not extensively available in publicly accessible research. Its primary documented role in materials science is as a precursor for the synthesis of the 2-nitroisophthalic acid ligand for constructing Metal-Organic Frameworks.
Conclusion and Future Research Perspectives for Dimethyl 2 Nitroisophthalate
The study of Dimethyl 2-nitroisophthalate and its related isomers stands at a compelling juncture, with foundational knowledge paving the way for innovative advancements in synthesis, materials science, and sustainable chemistry. The functional arrangement of its nitro and ester groups on the isophthalate (B1238265) framework presents a versatile scaffold for chemical elaboration and a platform for developing novel materials. Future research is poised to unlock the full potential of this compound through a multi-faceted approach that combines synthetic exploration, application-driven material design, advanced analytical techniques, and a commitment to environmental stewardship.
Q & A
Q. How can response surface methodology (RSM) be applied to optimize the degradation of this compound in environmental studies?
- Methodological Answer : Use a Box-Behnken design (BBD) to test variables: oxidant concentration (e.g., Fe(VI)), pH, and reaction time. Fit data to a quadratic model (e.g., ANOVA with p < 0.05 for significance). For example, in analogous phthalate degradation, Fe(VI)/CaO₂ systems achieved 85% efficiency at pH 8.5, 60 min, and 0.5 mM Fe(VI). Validate with HPLC-UV (λ = 254 nm) . Table 1 : Example Experimental Design for Degradation Optimization
| Factor | Low Level | High Level |
|---|---|---|
| Fe(VI) (mM) | 0.3 | 0.7 |
| Reaction Time (min) | 30 | 90 |
| pH | 7.0 | 9.0 |
Q. What strategies reconcile contradictory data in computational vs. experimental studies of this compound reactivity?
- Methodological Answer : Compare DFT-calculated reaction pathways (e.g., Gibbs free energy barriers for nitro group reduction) with experimental kinetic data (e.g., voltammetry for redox potentials). Discrepancies may arise from solvent effects or implicit vs. explicit solvation models in simulations. Validate computational parameters (e.g., B3LYP/6-31G*) against experimental UV-Vis spectra of intermediates .
Q. How can researchers ensure reproducibility in this compound synthesis protocols?
- Methodological Answer : Document all variables:
- Precise stoichiometry : Use calibrated balances (±0.1 mg).
- Temperature control : Report cooling rates (e.g., 2°C/min).
- Purification thresholds : Specify HPLC purity criteria (e.g., ≥98% area under the curve).
Publish raw data (e.g., NMR spectra, chromatograms) in open-access repositories to enable cross-validation .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : In amber glass vials at 4°C, away from reducing agents (risk of nitro group reduction).
- PPE : Nitrile gloves, lab coats, and fume hoods (LD50 data for similar nitroesters suggests moderate toxicity).
- Waste disposal : Neutralize with alkaline solutions (pH >10) before incineration to prevent environmental release .
Methodological Design & Data Analysis
Q. How do researchers design experiments to study the electrophilic substitution reactivity of this compound?
- Methodological Answer : Use competitive kinetics (e.g., with toluene as a reference substrate) in nitration or sulfonation reactions. Monitor regioselectivity via LC-MS and compare with Hammett σ⁺ values. For example, nitro groups act as meta-directors; deviations may indicate steric effects from ester moieties .
Q. What statistical approaches are recommended for analyzing variability in spectroscopic data for this compound?
- Methodological Answer : Apply principal component analysis (PCA) to FTIR or Raman spectra datasets to identify outliers. Use multivariate regression to correlate spectral shifts (e.g., NO₂ stretching frequencies) with solvent polarity or temperature .
Advanced Computational & Hybrid Methods
Q. How can QSAR models predict the environmental persistence of this compound?
- Methodological Answer : Train models using descriptors like logP (2.1), molar refractivity, and nitro group partial charges. Validate against experimental half-life data in aqueous hydrolysis (e.g., t₁/₂ ≈ 120 h at pH 7). Hybrid approaches integrate molecular dynamics (MD) simulations to assess biodegradation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
